

Preliminary Efficacy of MDNA113: A Technical Overview

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Compound of Interest

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This technical guide provides an in-depth analysis of the preliminary efficacy studies for MDNA113, a first-in-class, tumor-targeted, and conditionally activated anti-PD-1-IL-2 bifunctional superkine. Developed by Medicenna Therapeutics, MDNA113 is engineered for high-affinity targeting of Interleukin-13 receptor alpha 2 (IL-13R α 2), a tumor-associated antigen overexpressed in a variety of immunologically "cold" tumors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the preclinical data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

MDNA113 is a novel immunocytokine designed to overcome the limitations of current cancer immunotherapies. Its innovative design incorporates three key features:

- Tumor Targeting:** MDNA113 utilizes a modified IL-13 superkine to specifically target IL-13R α 2, which is highly expressed on various solid tumors with minimal presence in normal tissues. This ensures preferential accumulation of the therapeutic agent in the tumor microenvironment (TME).^[1]
- Conditional Activation:** The IL-2 superkine component of MDNA113 is "masked" by the IL-13 superkine, attenuating its systemic activity and reducing peripheral immune stimulation. This masking is achieved via a protease-sensitive linker. Within the TME, which is abundant in

matrix metalloproteases (MMPs), this linker is cleaved, releasing the mask and fully restoring the IL-2 superkine's activity.[\[2\]](#)

- Bifunctional "Cis" Signaling: Once activated, MDNA113 delivers both an anti-PD-1 antibody and an IL-2 superkine to the same immune cell. This "cis-binding" mechanism is designed to maximize the synergistic effects of immune checkpoint blockade and IL-2 receptor stimulation on CD8+ T effector cells, promoting their activation and preventing exhaustion.[\[1\]](#)

Preclinical Efficacy Data

Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of MDNA113. The data highlights its efficacy in both immunologically "hot" and "cold" tumor models, its ability to induce a memory response, and its favorable safety profile compared to its non-masked counterpart.

Tumor Model	Key Findings	Reference
MC38 (Colon Adenocarcinoma)	- Similar efficacy to the non-masked version (MDNA223), indicating effective activation in the TME. - Complete tumor regression in mice with tumors engineered to overexpress IL-13R α 2. - Promotes a memory response with 100% protection against tumor rechallenge in complete responders.	[1]
4T1.2 (Triple-Negative Breast Cancer)	- A single neoadjuvant treatment significantly increased survival by preventing metastasis.	
CT26 (Colon Carcinoma)	- Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.	
B16F10 (Melanoma)	- Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.	
E0771 (Breast Cancer)	- Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223) showed significant tumor growth inhibition.	
TRAMP-C1 (Prostate Cancer)	- Not explicitly detailed for MDNA113, but the non-masked precursor (MDNA223)	

showed significant tumor growth inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of MDNA113.

In Vitro Assays

1. IL-2R Agonism Assay:

- Cell Line: Jurkat IL-2R β bioassay cells (lacking CD25 expression).
- Methodology: Cells were incubated with varying concentrations of MDNA113 or its non-masked counterpart (MDNA223). IL-2R signaling activation was measured by relative luminescence units (RLU).
- Purpose: To assess the attenuation of IL-2R signaling of the masked MDNA113 compared to the non-masked version.

2. PD-1/PD-L1 Blockade Assay:

- Cell Lines: Co-culture of PD-1 reporter cells and PD-L1 expressing CHO-K1 cells.
- Methodology: The co-culture was treated with MDNA113, and the inhibition of the PD-1/PD-L1 interaction was quantified.
- Purpose: To confirm that the masking of the IL-2 superkine does not interfere with the PD-1 blockade activity of the molecule.

3. MMP Cleavage Assay:

- Reagents: Recombinant MMP9 (rMMP9).
- Methodology: MDNA113 was incubated with rMMP9 at 5 μ g/mL at 37°C for 1 hour. The cleavage of the molecule was analyzed, and the IL-2R agonism of the cleaved product was subsequently tested in the Jurkat IL-2R β bioassay.

- Purpose: To demonstrate the protease-mediated activation of MDNA113 and the restoration of its IL-2R signaling.

4. Cell Binding Assay:

- Cell Lines: IL-13R α 2 positive (A375) and IL-13R α 2 negative (A549) cell lines.
- Methodology: Cells were incubated with fluorescently labeled MDNA113, and binding was assessed by flow cytometry, measured as mean fluorescence intensity (MFI).
- Purpose: To verify the selective binding of MDNA113 to IL-13R α 2 expressing cells.

In Vivo Studies

1. Tumor Growth Inhibition Studies:

- Animal Model: C57Bl/6 mice.
- Tumor Models: Subcutaneous implantation of MC38 or 4T1.2 tumor cells. For some studies, MC38 cells were engineered to overexpress IL-13R α 2.
- Treatment: Mice were treated with equimolar doses of MDNA113 or the non-masked MDNA223 on a twice-weekly schedule via intraperitoneal (IP) or intra-tumoral administration.
- Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.

2. Tolerability and Pharmacodynamics Studies:

- Animal Model: C57Bl/6 mice.
- Methodology: Blood samples were collected 3 days post-treatment for hematology analysis to assess peripheral lymphocyte expansion.
- Purpose: To evaluate the systemic effects and tolerability of MDNA113 compared to its non-masked counterpart.

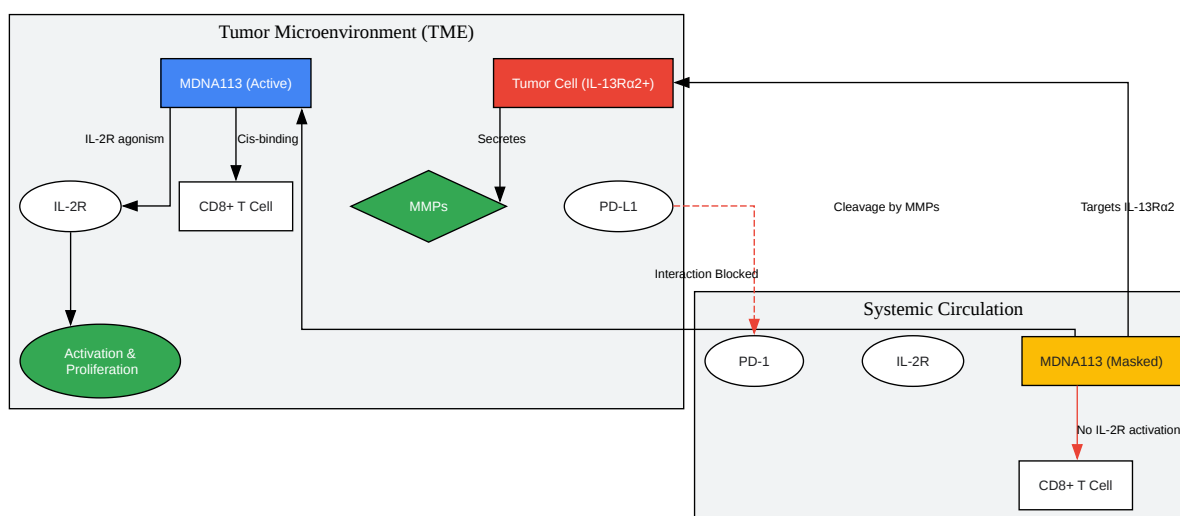
3. Tumor Localization Study:

- Animal Model: Tumor-bearing athymic mice.

- Methodology: Mice were intravenously (IV) injected with a single 2 mg/kg dose of VivoTag800-labeled MDNA113 or MDNA223. The accumulation of the labeled compound in the tumor was monitored for over 7 days.
- Purpose: To demonstrate the preferential and durable accumulation of MDNA113 in IL-13R α 2 positive tumors.

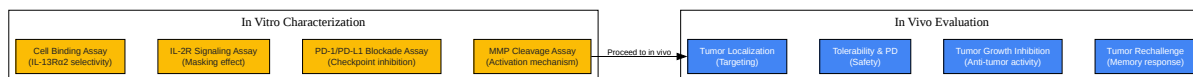
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of MDNA113.



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References

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